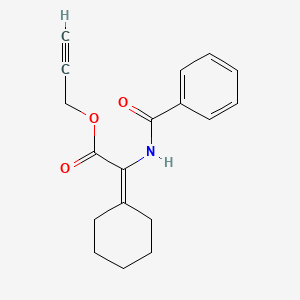
PROP-2-YN-1-YL 2-CYCLOHEXYLIDENE-2-(PHENYLFORMAMIDO)ACETATE
Description
PROP-2-YN-1-YL 2-CYCLOHEXYLIDENE-2-(PHENYLFORMAMIDO)ACETATE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a prop-2-yn-1-yl group, a cyclohexylidene moiety, and a phenylformamido group, making it a subject of interest for chemists and researchers.
Properties
IUPAC Name |
prop-2-ynyl 2-benzamido-2-cyclohexylideneacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-13-22-18(21)16(14-9-5-3-6-10-14)19-17(20)15-11-7-4-8-12-15/h1,4,7-8,11-12H,3,5-6,9-10,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZVJVHQPRGCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C(=C1CCCCC1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-YN-1-YL 2-CYCLOHEXYLIDENE-2-(PHENYLFORMAMIDO)ACETATE typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, irrespective of the substituent nature at the triple bond . The reaction conditions often include the presence of carbon disulfide and potassium hydroxide (KOH), which facilitate the formation of two heterocyclic nuclei simultaneously .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
PROP-2-YN-1-YL 2-CYCLOHEXYLIDENE-2-(PHENYLFORMAMIDO)ACETATE undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen.
Cyclocondensation: Formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones.
Common Reagents and Conditions
Oxidation: Molecular oxygen in the absence of an external photosensitizer.
Cyclocondensation: Phenyl isothiocyanate, carbon disulfide, and potassium hydroxide (KOH).
Major Products Formed
Oxidation: Corresponding formamides.
Cyclocondensation: 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones.
Scientific Research Applications
PROP-2-YN-1-YL 2-CYCLOHEXYLIDENE-2-(PHENYLFORMAMIDO)ACETATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of PROP-2-YN-1-YL 2-CYCLOHEXYLIDENE-2-(PHENYLFORMAMIDO)ACETATE involves its interaction with molecular targets through various pathways. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen (1 O2) and superoxide anion radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical reactivity and biological activity.
Comparison with Similar Compounds
PROP-2-YN-1-YL 2-CYCLOHEXYLIDENE-2-(PHENYLFORMAMIDO)ACETATE can be compared with similar compounds such as:
N-(prop-2-yn-1-yl)-o-phenylenediamines: Undergo similar cyclocondensation reactions.
N-alkyl-N-(prop-2-yn-1-yl)anilines: Participate in oxidative formylation reactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


